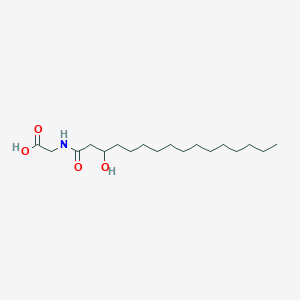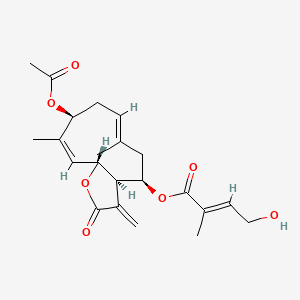
Griffithazanon A
Übersicht
Beschreibung
Griffithazanone A is an alkaloid isolated from the roots of Goniothalamus griffithii. This compound, along with other novel alkaloids and known compounds, has been the subject of research due to its unique molecular structure and potential biological activities. The structure of Griffithazanone A was elucidated using spectral and chemical methods, and its absolute configuration was determined through the preparation of Mosher's esters (Zhang et al., 1999).
Synthesis Analysis
The synthesis of compounds resembling natural products like Griffithazanone A involves complex organic reactions. For instance, a 10,000-membered library of molecules resembling carpanone, which shares structural similarities with Griffithazanone A, was achieved through solid-phase multicomponent reactions (B. Goess et al., 2006). Additionally, novel synthetic routes for creating diverse chemical structures, including those resembling Griffithazanone A, have been developed, highlighting the chemical flexibility and potential for generating bioactive molecules (H. Shen et al., 2014).
Molecular Structure Analysis
The molecular structure of Griffithazanone A and similar compounds is determined through advanced spectroscopic techniques. The structure elucidation of complex molecules involves the use of NMR, IR, MS, and X-ray crystallography, providing detailed insights into the molecular architecture and stereochemistry of these compounds (V. N. Kozhevnikov et al., 2003).
Chemical Reactions and Properties
The chemical properties of Griffithazanone A involve its reactivity and interaction with various chemical agents. The synthesis of related compounds demonstrates the reactivity of functional groups and the potential for chemical modifications to enhance biological activity or alter physical properties (Jingpei Huo et al., 2012).
Physical Properties Analysis
The physical properties of Griffithazanone A, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in biological systems and potential applications. Advanced techniques like X-ray crystallography provide valuable information on the solid-state structure, complementing the knowledge obtained from synthesis and molecular structure analysis (Margaret-Jane Crawford et al., 2009).
Chemical Properties Analysis
The chemical properties analysis of Griffithazanone A includes its reactivity, stability, and interactions with biological targets. Studies on related compounds reveal the importance of functional groups and molecular geometry in determining the reactivity and potential biological activities of these molecules (J. Gilroy et al., 2008).
Wissenschaftliche Forschungsanwendungen
Zytotoxizität
Griffithazanon A hat eine signifikante Zytotoxizität gezeigt. In einer Studie an Zweig- und Blattextrakten von Goniothalamus cheliensis wurde this compound als die wirksamste Verbindung gegen humane Kolorektalkrebszellen (HCT-116) mit einem IC50-Wert von 2,39 μM gefunden {svg_1}.
Alkaloidforschung
This compound ist ein Alkaloid, eine Klasse natürlich vorkommender organischer Verbindungen, die meist basische Stickstoffatome enthalten. Alkaloide haben ein breites Spektrum pharmakologischer Aktivitäten und sind daher von Interesse in der Wirkstoffforschung und -entwicklung {svg_2}.
Styryllactonforschung
This compound ist auch ein Styryllacton, eine Art von Verbindung, die aus verschiedenen Arten der Gattung Goniothalamus isoliert wurde {svg_3}. Styryllactone wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht {svg_4}.
Naturstoffchemie
Als Naturstoff, der aus der Gattung Goniothalamus isoliert wurde, trägt this compound zu unserem Verständnis der chemischen Vielfalt dieser Pflanzengattung bei {svg_5}. Dies kann die Suche nach neuen bioaktiven Verbindungen in der Naturstoffchemie beeinflussen {svg_6}.
Chemische Synthese
Die Struktur von this compound stellt eine Herausforderung für synthetische Chemiker dar. Die Synthese solcher komplexer Moleküle kann zur Entwicklung neuer synthetischer Methoden führen {svg_7}.
Arzneimittelentwicklung
Aufgrund seiner zytotoxischen Aktivität könnte this compound potenziell zu einem Medikament zur Behandlung von Kolorektalkrebs entwickelt werden {svg_8}. Weitere Studien wären jedoch erforderlich, um seine Wirksamkeit und Sicherheit beim Menschen zu beurteilen {svg_9}.
Eigenschaften
IUPAC Name |
(3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-6-9-10(15-14(19)11(6)16)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,11,16H,1H3,(H,15,19)/t6-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJSZDUSLSXDF-KSBSHMNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Griffithazanone A and where is it found?
A1: Griffithazanone A is a newly discovered alkaloid. [, ] It was first isolated from the roots of the Goniothalamus griffithii plant. [] Later, it was also found to be a constituent of the stems of Goniothalamus amuyon. []
Q2: How was the structure of Griffithazanone A elucidated?
A2: The structure of Griffithazanone A was determined through a combination of spectral and chemical methods. [] While the provided abstracts don't specify the exact spectroscopic techniques used, these likely included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Chemical methods may have involved derivatization reactions to compare with known compounds or to establish stereochemistry. The absolute configuration of Griffithazanone A was specifically determined by preparing Mosher's esters. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






